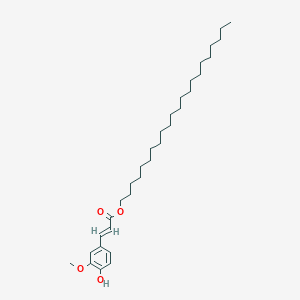

![molecular formula C25H34O7 B585480 [(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-二羟基-17-(2-羟基乙酰)-10,13-二甲基-3-氧代-7,8,9,11,12,14,15,16-八氢-6H-环戊并[a]菲并[3,4-c]菲-16-基]丁酸酯 CAS No. 113930-13-5](/img/structure/B585480.png)

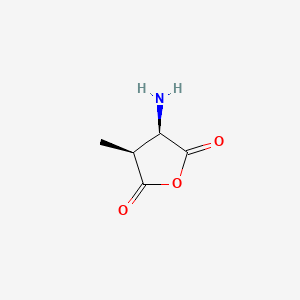

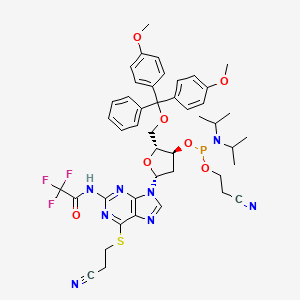

[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-二羟基-17-(2-羟基乙酰)-10,13-二甲基-3-氧代-7,8,9,11,12,14,15,16-八氢-6H-环戊并[a]菲并[3,4-c]菲-16-基]丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound [(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate is an intermediate of 16α-Butyloxyprednisolone .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. It is known to be an intermediate of 16α-Butyloxyprednisolone , implying it is involved in the synthesis of this compound.科学研究应用

倍他米松-21-戊酸酯甲醇溶剂化物在另一项结构分析中,检查了倍他米松-21-戊酸酯甲醇溶剂化物的晶体结构。该研究描述了分子结构,指出了导致氢键的羟基和羰基之间的相互作用,这对于分子的稳定性和排列至关重要。甲醇分子作为氢键供体和受体的双重角色,强调了它们在分子组装中的重要性 (Suitchmezian、Jess 和 Näther,2007)。

醋酸泼尼松龙的晶体结构和静电性质对醋酸泼尼松龙(一种眼用皮质类固醇药物)的全面研究提供了对其晶体结构的深入分析。该研究将经典独立原子模型与转移多极原子模型进行了比较,说明了后者在细化统计方面的优越性。本研究强调了了解静电性质对于破译药物作用方式及其在生物系统中相互作用的重要性 (Shahid、Noureen、Choudhary、Yousuf 和 Ahmed,2017)。

作用机制

Mode of Action

It is believed that the compound may function by increasing mucus secretion . This suggests that Y8WU33GU4G could potentially be used as an expectorant, aiding in the clearance of mucus from the airways .

Biochemical Pathways

The compound’s potential role as an expectorant suggests it may influence pathways related to mucus production and clearance

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

Given its potential role as an expectorant, it may facilitate the clearance of mucus from the airways, thereby alleviating symptoms associated with conditions like bronchitis and other respiratory illnesses .

Action Environment

The action, efficacy, and stability of Y8WU33GU4G could potentially be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

未来方向

属性

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-4-5-21(30)32-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31)19(29)13-26/h8-10,16-18,20,22,26,28,31H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,22+,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVQDRXNQLFAHB-OTUUEPHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Y8WU33GU4G | |

CAS RN |

113930-13-5 |

Source

|

| Record name | 16alpha-(Butyryloxy)prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113930135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.ALPHA.-(BUTYRYLOXY)PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WU33GU4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。